4-Aminopentanoic acid hydrochloride

Description

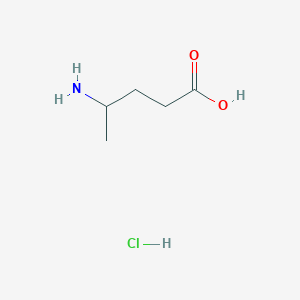

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUADXBDUKOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491721 | |

| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62000-70-8 | |

| Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62000-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminovaleric acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062000708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1260KZV0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Aminopentanoic Acid and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

The synthesis of chiral γ-amino acids, such as the enantiomers of 4-aminopentanoic acid, has garnered increasing attention due to their importance as building blocks in the pharmaceutical industry. nih.gov Enzymatic methods are at the forefront of this research, providing environmentally friendly and highly enantioselective routes. frontiersin.org These biocatalytic approaches often utilize enzymes like dehydrogenases and transaminases to achieve high yields and optical purity.

Enzyme Engineering for Enhanced Catalytic Efficiency

A key strategy in developing efficient biocatalytic syntheses is the engineering of enzymes to improve their activity, stability, and substrate specificity. Through techniques like directed evolution and structure-guided mutagenesis, naturally occurring enzymes can be tailored for specific industrial applications, including the production of valuable chiral amines. researchgate.net

A novel enzymatic pathway for synthesizing (R)-4-aminopentanoic acid from levulinic acid has been developed using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). nih.govfrontiersin.org Through analysis of the enzyme's crystal structure, researchers identified two key amino acid residues, K116 and N348, that influence its substrate specificity. nih.govnih.gov

Initial targeted saturation mutagenesis yielded the mutant EcGDHK116C, which showed activity towards levulinic acid. frontiersin.orgnih.gov Further screening of a two-site combinatorial saturation mutagenesis library led to the identification of the significantly more efficient EcGDHK116Q/N348M mutant. nih.govnih.gov This engineered enzyme exhibited a 42-fold higher catalytic efficiency (kcat/Km) for levulinic acid compared to the initial mutant. nih.govresearchgate.net

In a dual-enzyme system coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, this engineered EcGDH was able to convert 0.4 M of levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% in 11 hours. nih.govresearchgate.net The resulting product had an enantiomeric excess of over 99%. nih.govresearchgate.net This method is highly sustainable as it uses the inexpensive amino donor, ammonia (B1221849), and generates only inorganic carbonate as a by-product. nih.govresearchgate.net

Table 1: Performance of Engineered EcGDH in (R)-4-Aminopentanoic Acid Synthesis

| Enzyme Variant | Substrate | Conversion | Enantiomeric Excess (ee) | Time |

|---|---|---|---|---|

| EcGDHK116Q/N348M | 0.4 M Levulinic Acid | >97% | >99% | 11 hours |

Data sourced from multiple studies on engineered EcGDH. nih.govresearchgate.net

For the synthesis of the (S)-enantiomer, researchers have focused on a different enzyme, an amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (PmAmDH). researchgate.net The wild-type PmAmDH was found to be capable of the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid, although its initial activity was insufficient for practical application. nih.govresearchgate.net

Through directed evolution, a more active mutant of PmAmDH was created. nih.gov The engineered enzyme, PmAmDHI80T/P224S/E296G, demonstrated an 18-fold increase in catalytic efficiency compared to the wild-type version. researchgate.net Using this engineered enzyme in a system coupled with formate dehydrogenase for NADH regeneration, a 0.5 M concentration of levulinic acid was converted to (S)-4-aminopentanoic acid with a greater than 97% conversion rate. researchgate.net The final product was achieved with an enantiomeric excess of over 99% and a 90% isolated yield. researchgate.net

Table 2: Performance of Engineered PmAmDH in (S)-4-Aminopentanoic Acid Synthesis

| Enzyme Variant | Substrate | Conversion | Enantiomeric Excess (ee) | Isolated Yield |

|---|---|---|---|---|

| PmAmDHI80T/P224S/E296G | 0.5 M Levulinic Acid | >97% | >99% | 90% |

Data sourced from a study on engineered PmAmDH. researchgate.net

Transaminase-Mediated Synthesis of 4-Aminopentanoic Acid Enantiomers

Transaminases (TAs) represent another important class of enzymes for the synthesis of chiral amines. nih.gov They have been successfully used to produce enantiopure (R)- and (S)-4-aminopentanoic acid. (R)-selective amine transaminases can synthesize (R)-4-aminopentanoic acid with high optical purity. nih.govfrontiersin.org Similarly, (S)-transaminases have been employed for the synthesis of the (S)-enantiomer. nih.gov

A significant challenge in using transaminases is the unfavorable thermodynamic equilibrium of the reaction. nih.govfrontiersin.org To drive the reaction towards the desired product, strategies are needed to remove the ketone co-product. nih.gov For instance, when using (S)-α-methylbenzylamine as an amino donor for the synthesis of (S)-4-aminopentanoic acid, the resulting acetophenone (B1666503) must be removed. nih.gov One innovative approach involves a coupled-enzyme cascade where a second transaminase recycles the acetophenone using isopropyl amine as an amino donor, which in turn generates the easily removable acetone. nih.gov

Substrate Utilization and Specificity in Biocatalytic Pathways

The choice of starting material is crucial for the sustainability and economic viability of any synthetic process. The field of biocatalysis has increasingly focused on using renewable, biomass-derived feedstocks.

Levulinic acid is recognized as a key platform chemical that can be derived from biomass. nih.govmdpi.combiobasedpress.eu It is listed by the U.S. Department of Energy as one of the top value-added chemicals from biomass. nih.gov This makes the synthesis of 4-aminopentanoic acid from levulinic acid a particularly attractive and sustainable route. nih.govfrontiersin.org The conversion of levulinic acid, a γ-keto acid, through reductive amination is a direct pathway to the desired γ-amino acid. nih.govresearchgate.net This bio-based approach circumvents the poor stereoselectivity often associated with the chemical synthesis of chiral 4-aminopentanoic acid from levulinic acid. nih.gov

Role of Amino Donors and Cofactor Regeneration Systems

In the biocatalytic synthesis of 4-aminopentanoic acid, the choice of amino donor and the implementation of a cofactor regeneration system are critical for reaction efficiency and economic viability. Transaminases, the key enzymes in this process, require an amino donor to transfer the amino group to a keto acid substrate, such as levulinic acid.

Commonly employed amino donors include (S)-α-Methylbenzylamine ((S)-α-MBA) and isopropyl amine (IPA). nih.govfrontiersin.org In a cascade reaction for the synthesis of (S)-4-aminopentanoic acid, (S)-α-MBA can be used as the amino donor. The resulting co-product, acetophenone, can then be recycled back to the amine by a second transaminase that utilizes IPA as the amino donor, producing the easily removable acetone. nih.govfrontiersin.org The concentration of the amino donor significantly impacts the reaction conversion. For instance, in the synthesis of (S)-4-aminopentanoic acid from levulinic acid, the optimal concentration for IPA was found to be 100 mM. nih.govfrontiersin.org Another sustainable approach utilizes inexpensive ammonia as the amino donor, which offers high atom economy as the main byproduct is inorganic carbonate. chemscene.comresearchgate.net

Many of the enzymes involved, such as dehydrogenases, are dependent on expensive nicotinamide (B372718) cofactors like NADPH. chemscene.com To make the process economically feasible, in-situ regeneration of the cofactor is essential. A widely used method involves coupling the primary reaction with a secondary enzyme system. For the synthesis of (R)-4-aminopentanoic acid using an engineered glutamate dehydrogenase, a formate dehydrogenase (FDH) from Bacillus subtilis (BsFDH) is employed to regenerate NADPH from NADP+. chemscene.com This system allows for the continuous supply of the reduced cofactor, driving the main reaction towards the product. The efficiency of this regeneration is crucial, as the need to reoxidize NADPH can sometimes lead to the secretion of other amino acids as byproducts.

Table 1: Amino Donors in the Synthesis of 4-Aminopentanoic Acid

| Amino Donor | Co-product | Recycling/Removal Method | Reference |

|---|---|---|---|

| (S)-α-Methylbenzylamine ((S)-α-MBA) | Acetophenone | Recycled by a second transaminase using IPA | nih.govfrontiersin.org |

| Isopropyl amine (IPA) | Acetone | Easily removable from the reaction mixture | nih.govfrontiersin.org |

| Ammonia | Water | High atom economy, inorganic carbonate is the sole byproduct | chemscene.comresearchgate.net |

Optimization of Biocatalytic Reaction Conditions

The performance of biocatalytic systems is highly dependent on the reaction environment. Optimizing parameters such as pH and temperature is crucial for maximizing enzyme activity and stability, while understanding inhibition kinetics is key to maintaining reaction efficiency.

pH and Temperature Effects on Enzymatic Activity

Enzymes function optimally within specific pH and temperature ranges. For the synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate dehydrogenase, the highest conversion efficiency was achieved at a pH of 8 and a temperature of 45°C . chemscene.com

In a different study focusing on a transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis, the optimal pH for (S)-amine activity was found to be 10.0. This enzyme exhibited activity across a broad temperature range of 0-50°C, retaining stability at lower temperatures (0-10°C). orgsyn.org The operational pH and temperature can also influence enzyme stability. For example, the aforementioned transaminase showed no decrease in activity over 24 hours at pH 8.0 and 35°C. orgsyn.org

Table 2: Optimal pH and Temperature for 4-Aminopentanoic Acid Synthesis

| Enzyme System | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Engineered Glutamate Dehydrogenase | 8 | 45 | chemscene.com |

| Transaminase from P. cryohalolentis | 10.0 | 0-50 (active range) | orgsyn.org |

| Fusion Protein (TAKI and TASP) | 8.0 | 37 | nih.gov |

Substrate and Product Inhibition Kinetics in Enzymatic Reactions

In contrast, a study on a transaminase from Psychrobacter cryohalolentis found that while the enzyme was inhibited by the amine products of aldehyde amination, it was not inhibited by the co-product acetophenone. orgsyn.org Understanding these inhibition patterns is crucial for developing effective reaction strategies, such as fed-batch processes, to maintain substrate and product concentrations within a range that minimizes inhibitory effects.

Table 3: Inhibition in the Biocatalytic Synthesis of 4-Aminopentanoic Acid

| Inhibitor | Enzyme System | Inhibitory Concentration | Reference |

|---|---|---|---|

| Levulinic Acid (Substrate) | Fusion Protein (TAKI and TASP) | > 10 mM | nih.govfrontiersin.org |

| (S)-4-Aminopentanoic Acid (Product) | Fusion Protein (TAKI and TASP) | > 10 mM | nih.govfrontiersin.org |

| Amine Products | Transaminase from P. cryohalolentis | Not specified | orgsyn.org |

Application of Hybrid Nanoflowers for Enzyme Stability and Reusability

Immobilization of enzymes is a key strategy to enhance their stability and allow for their reuse, which is critical for industrial applications. A promising approach involves the creation of organic-inorganic hybrid nanoflowers (HNFs). These structures are formed through the co-precipitation of an enzyme with metal salts, resulting in flower-like nanostructures where the enzyme is entrapped. nih.gov

In the synthesis of (S)-4-aminopentanoic acid, a fusion protein of two transaminases was successfully immobilized in HNFs. nih.gov The choice of metal salt was found to be important, with CuSO₄, ZnSO₄, and NiSO₄ salts showing high protein loading (99%, 96%, and 92% respectively) and maintaining high relative enzyme activity (around 80-85%). nih.gov The resulting HNFs demonstrated remarkable stability, retaining their activity for over a month and being reusable for up to seven consecutive reaction cycles. nih.govfrontiersin.org This method led to the complete conversion of levulinic acid to the desired product. nih.govfrontiersin.org To address the difficulty in separating these low-density nanoflowers, magnetic nanoflowers have been developed as an alternative, offering easier handling and separation due to their magnetic properties. scbt.com

Table 4: Metal Ion Screening for Hybrid Nanoflower Synthesis

| Metal Salt | Protein Loading (%) | Relative Activity (%) | Reference |

|---|---|---|---|

| CuSO₄ | 99 | ~80-85 | nih.gov |

| ZnSO₄ | 96 | ~80-85 | nih.gov |

| NiSO₄ | 92 | ~80-85 | nih.gov |

| FeSO₄ | Moderate | ~35-38 | nih.gov |

| CoSO₄ | Moderate | ~35-38 | nih.gov |

Chemical Synthesis Routes and Stereoselectivity Challenges

While biocatalytic methods offer high stereoselectivity, chemical synthesis routes remain relevant, particularly for large-scale production. However, achieving high stereoselectivity in chemical synthesis can be a significant challenge.

Hydrolysis of Lactam Precursors in 4-Aminopentanoic Acid Hydrochloride Synthesis

A common chemical route to aminocarboxylic acids involves the hydrolysis of lactam precursors. For the synthesis of this compound, a suitable precursor is 5-methyl-2-pyrrolidone. The hydrolysis of this lactam involves the cleavage of the amide bond within the ring structure.

This reaction is typically carried out under acidic conditions, for example, by refluxing the lactam with a strong acid such as hydrochloric acid (HCl). The acid catalyzes the hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent ring-opening yields the protonated amino acid, this compound. The extent of this acid-catalyzed hydrolysis can be monitored by methods such as titration. While this method is straightforward, it typically results in a racemic mixture of the product, meaning both the (R) and (S) enantiomers are formed in equal amounts. This lack of stereoselectivity is a major drawback compared to enzymatic methods, especially when a specific enantiomer is required for pharmaceutical applications.

Challenges in Achieving Enantiomeric Purity via Chemical Routes

The synthesis of enantiomerically pure 4-aminopentanoic acid through chemical methods presents significant hurdles, primarily centered on the control of stereochemistry at the chiral center. Traditional chemical syntheses often result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, due to the energetic similarity of the transition states leading to each isomer. frontiersin.orgnih.govresearchgate.net Achieving high enantiomeric purity is critical as the biological activity of amino acid enantiomers can differ significantly. nih.govscienceopen.comresearchgate.net

A key challenge is the inherent poor stereoselectivity of many chemical reactions used to create the chiral center in 4-aminopentanoic acid. frontiersin.orgnih.govresearchgate.net For instance, the reductive amination of levulinic acid, a common precursor, typically yields a racemic product unless sophisticated and specific asymmetric methods are employed. frontiersin.orglibretexts.org The separation of these enantiomers or the direct synthesis of a single enantiomer requires advanced and often complex strategies, each with its own set of difficulties.

Common approaches to obtaining enantiopure compounds and their associated challenges include:

Asymmetric Catalysis: This method involves using a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. While powerful, developing a highly effective catalyst for a specific transformation can be a meticulous and costly process. The catalyst must provide a chiral environment that significantly differentiates the energy barriers for the formation of the two enantiomers. For β-amino acids and their derivatives, various catalytic systems based on metals like rhodium, copper, and zinc have been explored, but achieving high yields and excellent enantioselectivity (e.e.) often requires careful optimization of ligands, solvents, and reaction conditions. nih.govacs.org

Resolution of Racemic Mixtures: This is the most traditional method, where the racemic mixture is separated. libretexts.org A common technique is to react the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can potentially be separated by methods like fractional crystallization. libretexts.org However, this process can be inefficient, may not lead to complete separation, and is dependent on the salts having significantly different solubilities and forming suitable crystals. A major drawback is that the maximum theoretical yield for the desired enantiomer is only 50% of the starting racemic mixture.

The difficulties associated with these chemical routes have led researchers to increasingly explore biocatalytic methods. Enzymatic syntheses, such as those using engineered glutamate dehydrogenase or transaminases, have demonstrated the ability to produce (R)- or (S)-4-aminopentanoic acid from precursors like levulinic acid with very high conversion rates and enantiomeric excess (>99% e.e.). frontiersin.orgnih.govresearchgate.net This high selectivity is often difficult to match with purely chemical methods.

Research Findings on Synthetic Routes to Enantiopure 4-Aminopentanoic Acid

The following table summarizes and compares various synthetic strategies, highlighting the challenges and outcomes associated with achieving enantiomeric purity.

| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Product | Enantiomeric Excess (e.e.) | Key Challenges/Observations | Reference |

| Chemical Synthesis | Levulinic acid | Standard chemical reductants and amination agents | Racemic 4-aminopentanoic acid | 0% | Suffers from poor stereoselectivity, producing a mixture of enantiomers. | frontiersin.orgnih.govresearchgate.net |

| Asymmetric Catalysis (General β-amino acids) | α,β-Unsaturated imides | Chiral (salen)Al(III) complex | β-Azido imide (precursor) | High | Requires development of specific, complex, and sometimes expensive chiral catalysts. | acs.org |

| Biocatalysis (Engineered Enzyme) | Levulinic acid | Engineered Glutamate Dehydrogenase (e.g., EcGDHK116Q/N348M), NADPH, Ammonia | (R)-4-aminopentanoic acid | >99% | Overcomes the poor stereoselectivity of chemical routes; requires protein engineering. | frontiersin.orgnih.gov |

| Biocatalysis (Coupled Enzyme Cascade) | Levulinic acid | Two Transaminases (TAs), (S)-α-Methylbenzylamine, Isopropyl amine | (S)-4-aminopentanoic acid | Not specified, but complete conversion reported | Requires removal of byproducts to shift equilibrium; demonstrates high specificity. | researchgate.net |

| Classical Resolution | Racemic Carboxylic Acid | Enantiopure Chiral Amine (e.g., (R)-amine) | (R)-acid and (S)-acid | High (after separation) | Forms diastereomeric salts for separation by crystallization; max yield is 50% for the desired enantiomer. | libretexts.org |

Molecular Mechanisms and Preclinical Biological Research of 4 Aminopentanoic Acid

Role in Neurotransmitter Systems

The primary inhibitory neurotransmitter in the mammalian central nervous system, Gamma-Aminobutyric Acid (GABA), plays a crucial role in reducing neuronal excitability. nih.gov An imbalance in the metabolic pathways that link excitatory and inhibitory neurotransmission is implicated in a variety of psychiatric and neurological disorders. nih.govstanfordhealthcare.org 4-Aminopentanoic acid (4-APA), a methyl analogue of GABA, has been investigated for its effects on the nervous system, particularly its interactions with the GABAergic system. nih.govresearchgate.net

Research using murine brain models has revealed that the two enantiomers of 4-aminopentanoic acid, (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, exhibit distinct actions. nih.gov The uptake of both enantiomers into mouse cerebral synaptosomes was found to be dependent on time and temperature. nih.govresearchgate.net However, the (R)-enantiomer demonstrated significantly greater uptake into these isolated nerve terminals. nih.govresearchgate.net

Furthermore, the (R)-enantiomer was more effective at reducing the concentration of endogenous GABA within the synaptosomes and showed a greater release when the neuronal membrane was depolarized. nih.govresearchgate.net Following intraperitoneal injection in mice, both enantiomers were detected in the brain within 10 minutes, reaching stable concentrations for over six hours, while being rapidly cleared from the blood serum. nih.govstanfordhealthcare.org

Table 1: Comparison of Enantiomer-Specific Actions of 4-Aminopentanoic Acid in Murine Cerebral Synaptosomes

| Action | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid |

|---|---|---|

| Synaptosome Uptake | Higher | Lower |

| Reduction of Endogenous GABA | Greater | Lesser |

| Release Following Depolarization | Greater | Lesser |

A false neurotransmitter is a compound that is taken up by neurons, stored in synaptic vesicles, and released upon stimulation, mimicking the action of a true neurotransmitter. wikipedia.org The experimental evidence for 4-aminopentanoic acid, particularly the (R)-enantiomer, aligns with this definition, leading to the hypothesis that it acts as a novel false GABAergic neurotransmitter. nih.govstanfordhealthcare.org

The key findings that support this hypothesis are:

Uptake into Presynaptic Terminals: (R)-4-aminopentanoic acid is actively transported into mouse cerebral synaptosomes. nih.govresearchgate.net

Displacement of Endogenous Neurotransmitter: The presence of (R)-4-aminopentanoic acid leads to a reduction of endogenous GABA concentrations within these terminals. nih.gov

Release upon Neuronal Firing: (R)-4-aminopentanoic acid is released from synaptosomes following membrane depolarization, a process that mimics the release of neurotransmitters during neuronal activity. nih.govresearchgate.net

These actions suggest that (R)-4-aminopentanoic acid can enter the GABAergic transmission cycle, be stored, and then released, thereby acting as a substitute for GABA. nih.govresearchgate.net

The enantiomers of 4-aminopentanoic acid also display different profiles of interaction with GABA receptors, which are the primary targets of the neurotransmitter GABA. nih.gov These interactions, however, are generally characterized as weak. nih.govresearchgate.net

(S)-4-aminopentanoic acid showed weak agonist activity at GABAA receptor subtypes α4β3δ and α5β2γ2, as well as at the GABAB B1/B2 receptor. nih.gov It also exhibited antagonist activity at the GABAA α6β2γ2 receptor subtype. nih.gov In contrast, (R)-4-aminopentanoic acid only demonstrated weak agonist activity at the GABAA α5β2γ2 receptor subtype and no significant activity at the other tested receptors. nih.govresearchgate.net

Table 2: Interaction of 4-Aminopentanoic Acid Enantiomers with GABA Receptor Subtypes

| Receptor Subtype | (R)-4-Aminopentanoic Acid Activity | (S)-4-Aminopentanoic Acid Activity |

|---|---|---|

| GABAA α4β3δ | No significant activity | Weak Agonist |

| GABAA α5β2γ2 | Weak Agonist | Weak Agonist |

| GABAA α6β2γ2 | No significant activity | Antagonist |

| GABAB B1/B2 | No significant activity | Weak Agonist |

Participation in Endogenous Metabolic Pathways and Biomolecule Synthesis

While 4-aminopentanoic acid is a structural analogue of GABA, its role as a natural participant in endogenous metabolic pathways is not well-established. nih.gov It is considered a methyl analogue of GABA, but research indicates that it is not formed through the decarboxylation of 2-methylglutamate, distinguishing its origin from the primary synthesis route of GABA from glutamate (B1630785). nih.govstanfordhealthcare.orgresearchgate.net

The synthesis of 4-aminopentanoic acid is often achieved through chemical or enzymatic methods. nih.govfrontiersin.org For instance, (R)-4-aminopentanoic acid can be synthesized from levulinic acid, a platform chemical derivable from biomass, using engineered enzymes like glutamate dehydrogenase. nih.govfrontiersin.org This suggests that 4-aminopentanoic acid is more of a xenobiotic or a synthetically derived compound that can interact with and modulate the GABAergic system, rather than being a product of a major endogenous metabolic pathway. nih.govfrontiersin.org

Theoretical Exploration of Therapeutic Potential

The unique properties of 4-aminopentanoic acid, particularly the (R)-enantiomer, have led to theoretical explorations of its therapeutic potential, mainly as a building block for other neurologically active compounds.

(R)-4-aminopentanoic acid is considered a valuable intermediate in the synthesis of novel pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases. nih.govfrontiersin.org Specifically, it is a precursor for the synthesis of analogues of Gly-Pro-Glu-OH (GPE), which are under investigation for their potential therapeutic effects in conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.org

Additionally, (R)-4-aminopentanoic acid is an intermediate in the creation of muscarinic M4 receptor agonists, which are another class of compounds with potential applications in treating neurological and psychiatric disorders. nih.govfrontiersin.org The ability to synthesize optically pure (R)-4-aminopentanoic acid is therefore of significant interest for the development of these advanced therapeutic analogues. nih.govfrontiersin.org

Hypothetical Role in Physiologically Active Artificial Peptides

4-Aminopentanoic acid, a non-canonical γ-amino acid, is recognized in preclinical and theoretical research as a valuable building block in peptide chemistry for the creation of physiologically active artificial peptides. nih.gov Its incorporation into peptide structures is a strategy to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. The use of γ-amino acid scaffolds like 4-aminopentanoic acid can increase the in vivo stability and the molecular diversity of the resulting peptides. nih.gov

The (R)-enantiomer, (R)-4-aminopentanoic acid, is particularly noted for its role as an important intermediate that can participate in the formation of these artificial peptides. nih.gov Research highlights its function as a key building block in the synthesis of novel therapeutic proteins and enzymes. chemimpex.com The unique structure of 4-aminopentanoic acid allows for the modification of peptide candidates, which can be crucial in drug discovery and development. chemimpex.com

The integration of non-canonical amino acids like 4-aminopentanoic acid is a key strategy in designing peptidomimetics. mdpi.comnih.gov These modifications can enhance the stability of specific secondary structures within the peptide, which is often crucial for biological function. mdpi.comnih.gov By introducing structural constraints and new functionalities, these amino acids contribute to the development of novel biologically active molecules and materials. nih.gov For instance, the Boc-protected (S)-enantiomer is widely used in research for synthesizing complex peptide sequences, where its properties facilitate the creation of bioactive peptides for therapeutic applications. chemimpex.com

Table 1: Research Applications of 4-Aminopentanoic Acid in Peptide Synthesis

| Research Application | Description | Key Findings/Significance |

| Building Block for Peptidomimetics | Used as a scaffold to create artificial peptides with modified properties. | Incorporation of γ-amino acid scaffolds can enhance the in vivo stability and molecular diversity of peptides. nih.gov |

| Intermediate for Bioactive Molecules | The (R)-enantiomer is an intermediate in the synthesis of physiologically active peptides. | It is a key component in constructing novel therapeutic agents. nih.gov |

| Drug Discovery and Development | Employed to modify peptide-based drug candidates to improve their characteristics. | Its unique structure aids in enhancing the bioavailability and efficacy of potential drugs. chemimpex.com |

| Stabilization of Peptide Structures | As a non-canonical amino acid, it can help stabilize specific secondary structures. | This stabilization is often essential for the peptide's biological activity. mdpi.comnih.gov |

Antimicrobial Activity Studies (Theoretical and Preclinical)

The potential for 4-aminopentanoic acid and its derivatives as antimicrobial agents is an area of theoretical and research interest. While direct preclinical studies on 4-aminopentanoic acid hydrochloride are not extensively detailed, the structural class to which it belongs—amino acid derivatives—has been a significant focus of antimicrobial research. nih.govresearchgate.net The investigation into these compounds is driven by the increasing resistance of many pathogenic microorganisms to conventional antibiotics. researchgate.netnih.gov

The theoretical basis for the antimicrobial activity of amino acid-based compounds often relates to their ability to interact with and disrupt bacterial cell membranes. researchgate.net Many of these molecules are amphiphilic, possessing both a hydrophilic (water-attracting) head group, often containing a charged amino group, and a hydrophobic (water-repelling) tail. researchgate.net This structure allows them to interfere with the lipid bilayer of bacterial membranes, leading to increased permeability, lysis, and ultimately cell death. researchgate.net The antimicrobial efficacy can be influenced by factors such as the charge of the head group and the length and nature of the hydrophobic chain. researchgate.net

Furthermore, some amino acid derivatives function as structural analogs of intermediates in essential microbial biosynthetic pathways. nih.gov By mimicking these natural molecules, they can act as inhibitors of crucial enzymes. nih.gov For example, derivatives that mimic the structure of D-alanine can inhibit enzymes like D-Ala-D-Ala ligase, which is vital for the synthesis of the bacterial cell wall. nih.gov

Research into various amino acid derivatives has shown activity against a range of pathogens. mdpi.com For instance, studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi. mdpi.com Similarly, derivatives of nonanoic acid have also exhibited antimicrobial properties. researchgate.net These findings support the theoretical potential of other amino acid derivatives, including those of 4-aminopentanoic acid, as scaffolds for the development of new antimicrobial agents.

Table 2: Theoretical Mechanisms of Antimicrobial Activity for Amino Acid Derivatives

| Mechanism | Description | Relevance to 4-Aminopentanoic Acid |

| Membrane Disruption | Amphiphilic derivatives can insert into and disrupt the integrity of the bacterial cell membrane's lipid bilayer, causing cell lysis. researchgate.net | Theoretical; if functionalized to have amphiphilic properties, derivatives could exhibit this mechanism. |

| Enzyme Inhibition | Acting as structural mimics of natural amino acid substrates, they can inhibit enzymes essential for microbial survival, such as those in cell wall synthesis pathways. nih.gov | Theoretical; could potentially be designed to target specific bacterial enzymes. |

| Metabolic Interference | As non-canonical amino acids, they could be mistakenly incorporated into peptides or interfere with metabolic pathways, leading to non-functional products and cell death. | Theoretical; this represents a potential avenue for antimicrobial action. |

Advanced Analytical and Structural Elucidation Techniques for 4 Aminopentanoic Acid Hydrochloride

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of 4-Aminopentanoic acid hydrochloride from potential impurities and for the quantification of its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool in this regard.

High-Performance Liquid Chromatography (HPLC) for Conversion and Enantiomeric Excess Determination

The determination of conversion rates in synthetic routes leading to 4-aminopentanoic acid and the assessment of the enantiomeric excess (e.e.) of the final product are critical quality control parameters. While specific HPLC methods for the hydrochloride salt are not extensively detailed in publicly available literature, methods for the free amino acid provide a strong basis for its analysis.

For instance, the conversion of a precursor like levulinic acid to 4-aminopentanoic acid can be monitored using an Aminex HPX-87H column. jst.go.jpnih.gov This type of ion-exchange chromatography is well-suited for separating small organic acids and amino acids.

The determination of enantiomeric excess often requires chiral chromatography. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral column. Direct separation on a CSP is often preferred as it avoids potential complications from the derivatization reaction. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for the direct analysis of underivatized amino acids. sigmaaldrich.com

Alternatively, pre-column derivatization with a chiral reagent followed by reversed-phase HPLC is a common and robust method for determining the enantiomeric excess of amino acids.

Table 1: Representative HPLC Conditions for Amino Acid Analysis

| Parameter | Setting for Conversion Analysis | Setting for Enantiomeric Excess (Indirect) |

| Column | Aminex HPX-87H (300 x 7.8 mm) | Develosil ODS-UG-5 (150 x 4.6 mm) |

| Mobile Phase | 5 mM H₂SO₄ | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Column Temperature | 30°C | Ambient |

| Detection | Refractive Index (RI) or UV (at low nm) | UV or Fluorescence (post-derivatization) |

| Derivatizing Agent | Not applicable | e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) |

| Note: These conditions are based on published methods for 4-aminopentanoic acid and serve as a starting point for the analysis of its hydrochloride salt. jst.go.jpnih.gov |

Pre-column Derivatization Strategies for Amino Acid Analysis

Due to the lack of a strong chromophore in 4-Aminopentanoic acid, pre-column derivatization is a widely used strategy to enhance its detectability by UV or fluorescence detectors. jst.go.jpnih.gov A variety of reagents are available for this purpose, each with its own advantages and disadvantages.

Common derivatizing reagents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular choice due to its rapid reaction and the non-fluorescent nature of the reagent itself, which minimizes background interference. jst.go.jpnih.gov

9-Fluorenylmethyl-chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.gov

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active. jst.go.jphmdb.ca

Dansyl Chloride: Forms highly fluorescent and UV-active derivatives. nih.gov

1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) (Marfey’s Reagent): A chiral derivatizing agent used specifically for the determination of enantiomeric purity. It reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC. jst.go.jpnih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and whether the goal is quantification or enantiomeric purity assessment.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are paramount for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing proton-proton and proton-carbon correlations, respectively. For stereochemical assignment, chiral shift reagents or the formation of diastereomeric derivatives can be employed in conjunction with NMR analysis.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~2.4 | Triplet |

| H3 | ~1.8 | Multiplet |

| H4 | ~3.3 | Multiplet |

| H5 (CH₃) | ~1.3 | Doublet |

| NH₃⁺ | ~3.1 | Singlet (broad) |

| Note: These are estimated values based on the analysis of similar amino acid structures. Actual values may vary depending on the solvent and other experimental conditions. |

Circular Dichroism (CD) Spectroscopy for Optical Activity Validation

Circular Dichroism (CD) spectroscopy is a crucial technique for validating the optical activity of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

An enantiomerically pure sample of (R)- or (S)-4-Aminopentanoic acid hydrochloride will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The sign and magnitude of the Cotton effect in the CD spectrum are related to the absolute configuration of the chiral center. While specific CD spectral data for this compound is not widely published, the technique's application to other chiral amino acids is well-established for confirming their enantiomeric purity and studying their conformational properties in solution. jst.go.jppnas.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complementary tools for understanding the structural and electronic properties of this compound. These in silico methods can provide insights that are often difficult to obtain through experimental means alone.

Molecular docking studies, for example, have been used to investigate the interaction of (R)-4-aminopentanoic acid with enzymes. frontiersin.org Software such as SWISS-MODEL and AutoDockTool can be used to build a 3D model of the molecule and simulate its binding to a receptor, providing information about the preferred binding mode and energy. frontiersin.org

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the molecule's stable conformations, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. nih.govacs.orgijcrt.orgresearchgate.netbyu.edu These theoretical predictions can be compared with experimental data to further validate the structural assignment. By modeling the molecule in its protonated (hydrochloride) form, it is possible to understand the influence of the salt form on its structure and properties.

Molecular Docking for Enzyme-Substrate Interactions and Product Stereoconfiguration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-aminopentanoic acid, molecular docking has been instrumental in elucidating the interactions with enzymes, thereby explaining catalytic activity and determining the stereochemical outcome of enzymatic reactions. nih.govfrontiersin.org

A notable application of molecular docking is in understanding the enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid (LA) using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). nih.govfrontiersin.org Through molecular docking simulations, researchers were able to investigate why specific mutations in the enzyme led to enhanced catalytic efficiency and high stereoselectivity. nih.govfrontiersin.orgresearchgate.net

The docking results revealed how the substrate, levulinic acid, binds within the active site of the engineered enzyme. frontiersin.org This analysis helped to explain the stereoconfiguration of the product. nih.govfrontiersin.org For instance, in the synthesis of (R)-4-aminopentanoic acid, it was observed that the coenzyme NADPH attacks the levulinic acid from the si face, which dictates the formation of the (R)-enantiomer. frontiersin.org This is in contrast to the wild-type enzyme's interaction with its natural substrate, 2-ketoglutarate, where NADPH attacks from the re face. frontiersin.org These computational insights are consistent with experimental results obtained from HPLC analysis, which confirmed the production of (R)-4-aminopentanoic acid with a high enantiomeric excess. frontiersin.org

The predictive power of molecular docking allows for the rational design of enzymes with tailored specificities. By simulating the binding of various substrates to different enzyme mutants, researchers can identify key amino acid residues that influence substrate recognition and catalytic activity. nih.govresearchgate.net This approach accelerates the development of efficient biocatalysts for the production of valuable chiral molecules like 4-aminopentanoic acid.

Table 1: Key Interactions in the Active Site of Engineered EcGDH with Levulinic Acid

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Gln116 | Hydrogen Bonding | Key mutation enhancing substrate binding and activity. nih.govfrontiersin.org |

| Met348 | Hydrophobic Interactions | Contributes to the stabilization of the substrate in the active site. nih.govfrontiersin.org |

| NADPH Coenzyme | Hydride Transfer | Attacks the substrate from the si face, determining the (R)-stereochemistry of the product. frontiersin.org |

Structural Modeling of Engineered Enzymes (e.g., Glutamate Dehydrogenase)

Structural modeling of enzymes, often in conjunction with techniques like X-ray crystallography and cryo-electron microscopy, provides a three-dimensional blueprint of the protein's architecture. nih.govnih.gov This is fundamental to understanding enzyme function, mechanism, and for guiding protein engineering efforts. jcu.edu.aurcsb.org Glutamate dehydrogenases (GDHs) are well-studied enzymes that catalyze the reversible oxidative deamination of L-glutamate to 2-oxoglutarate. nih.govfrontiersin.org

In the production of 4-aminopentanoic acid, the engineering of glutamate dehydrogenase has been a successful strategy. nih.govfrontiersin.org The wild-type GDH from E. coli does not efficiently act on levulinic acid. nih.gov However, by comparing the crystal structures of wild-type and mutant enzymes, researchers identified key residues that limit the substrate scope. nih.govfrontiersin.org Specifically, residues K116 and N348 were identified as crucial for substrate specificity. nih.govnih.gov

Structural models of the engineered EcGDH, specifically the double mutant EcGDHK116Q/N348M, were generated to rationalize the observed increase in catalytic activity towards levulinic acid. nih.govfrontiersin.org These models, informed by the crystal structure of GDH in complex with its cofactor and substrate, illustrate the conformational changes that occur upon substrate binding. rcsb.org The enzyme typically transitions from an open to a closed state to secure the substrate and coenzyme for catalysis. rcsb.org

The structural analysis of the engineered enzyme revealed that the mutations created a more accommodating active site for the non-natural substrate, levulinic acid, facilitating its conversion to (R)-4-aminopentanoic acid. nih.govfrontiersin.org The substitution of lysine (B10760008) at position 116 with a smaller, uncharged glutamine (K116Q) and asparagine at position 348 with methionine (N348M) were key to this enhanced activity. nih.govresearchgate.net This structure-guided protein engineering approach not only yielded a highly efficient catalyst but also enriched the enzymatic toolbox for the synthesis of valuable γ-amino acids. nih.govfrontiersin.org

Table 2: Comparison of Wild-Type and Engineered EcGDH

| Enzyme Variant | Key Residues at Positions 116/348 | Catalytic Efficiency (kcat/Km) towards Levulinic Acid | Product |

|---|---|---|---|

| Wild-Type EcGDH | Lys/Asn | Negligible | - |

| EcGDHK116C | Cys/Asn | Active, but low | (R)-4-aminopentanoic acid |

| EcGDHK116Q/N348M | Gln/Met | 42.0-fold higher than K116C mutant | (R)-4-aminopentanoic acid nih.govresearchgate.net |

Derivatives and Applications in Advanced Organic Synthesis and Chemical Biology

4-Aminopentanoic Acid as a Key Building Block in Organic Synthesis

The strategic importance of 4-aminopentanoic acid in organic synthesis is underscored by its utility in creating molecules with significant biological relevance. Its enantiomers, (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, serve as crucial chiral synthons for a range of valuable compounds.

Synthesis of Peptidomimetics and Physiologically Active Artificial Peptides

(R)-4-aminopentanoic acid is a highly valued intermediate in the synthesis of physiologically active artificial peptides. frontiersin.orgnih.gov The incorporation of γ-amino acid scaffolds, such as that provided by 4-aminopentanoic acid, into peptide structures is a key strategy in the design of peptidomimetics. This modification enhances the in vivo stability of the resulting molecules by making them less susceptible to proteolytic degradation, and it also increases the structural diversity of peptide libraries. nih.govresearchgate.net

A notable application of (R)-4-aminopentanoic acid is as an important intermediate in the synthesis of analogues of Gly-Pro-Glu-OH (GPE). frontiersin.orgnih.govresearchgate.net These analogues are a class of pharmaceutical agents being investigated for the treatment of central nervous system injuries and neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.govresearchgate.net Furthermore, this chiral amino acid is a component in the synthesis of muscarinic M4 receptor agonists, highlighting its role in developing treatments for neurological and psychiatric disorders. frontiersin.orgnih.gov The ability of 4-aminopentanoic acid to participate in the formation of these and other biologically active artificial peptides has made its efficient synthesis a significant area of research. frontiersin.orgnih.gov

| Application | Specific Compound/Class | Therapeutic Area |

| Peptidomimetic Synthesis | Gly-Pro-Glu-OH (GPE) Analogue | Central Nervous System Injuries, Neurodegenerative Diseases |

| Bioactive Peptide Synthesis | Muscarinic M4 Receptor Agonist | Neurological and Psychiatric Disorders |

Precursor for Chiral γ-Amino Acids and Lactam Derivatives (e.g., Pyrrolidinone, δ-Valerolactam)

4-Aminopentanoic acid serves as a pivotal precursor for the synthesis of other valuable chiral γ-amino acids and lactam derivatives, which are themselves important structural motifs in many biologically active compounds. The enantiomerically pure forms of 4-aminopentanoic acid are particularly sought after for these transformations.

Optically pure (S)-4-aminopentanoic acid is a crucial precursor for the synthesis of pyrrolidinone derivatives. researchgate.net Pyrrolidinones are a class of compounds with a wide range of applications in medicinal chemistry. The synthesis of 4-aminopentanoic acid can be achieved from levulinic acid, a biomass-derived platform chemical. frontiersin.orgnih.gov This connection provides a sustainable route to this important chiral building block.

Furthermore, γ-amino acids are known to undergo intramolecular cyclization to form lactams. While the direct synthesis of δ-valerolactam from 4-aminopentanoic acid is a plausible transformation, detailed studies often focus on the cyclization of the closely related 5-aminovaleric acid to form δ-valerolactam. nih.gov This lactam is a key monomer in the production of nylon-5. The enzymatic or chemical cyclization of ω-amino acids like 5-aminovaleric acid to their corresponding lactams is a well-established process, suggesting the potential for similar intramolecular reactions with 4-aminopentanoic acid derivatives to yield substituted lactams. nih.gov

| Precursor | Product | Significance of Product |

| (S)-4-Aminopentanoic Acid | Pyrrolidinone Derivatives | Important scaffolds in medicinal chemistry |

| 5-Aminovaleric Acid (related ω-amino acid) | δ-Valerolactam | Monomer for nylon-5 production |

Theoretical Design and Development of Analogues

The structural framework of 4-aminopentanoic acid provides a versatile template for the theoretical design and development of novel analogues with tailored biological activities and functions. By modifying its structure, researchers can fine-tune its properties for specific applications.

Strategies for Modulating Biological Activity of 4-Aminopentanoic Acid Analogues

A key strategy for modulating the biological activity of 4-aminopentanoic acid analogues involves the synthesis of conformationally rigid and substituted derivatives. This approach aims to create molecules with enhanced potency and selectivity for their biological targets.

An important example is the development of analogues of 4-amino-5-halopentanoic acids as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). By introducing conformational constraints and halogen substituents, researchers have been able to design potent inactivators of this enzyme. This work demonstrates how systematic structural modifications can lead to compounds with specific and enhanced biological functions.

Potential as Neuroimaging Agents

Recent research has highlighted the potential of 4-aminopentanoic acid enantiomers as novel neuroimaging agents. nih.gov Studies on the enantiomer-specific actions of 4-aminopentanoic acid (4APA) in the brain have shown that both (R)-4APA and (S)-4APA are active and can be detected in the mouse brain following administration. nih.gov

The (R)-enantiomer, in particular, has been suggested to act as a novel false neurotransmitter of GABA. nih.gov This finding has prompted further investigation into the development of these compounds as tools for studying the GABAergic system. Future work is expected to focus on leveraging these properties to create radiolabeled versions of 4-aminopentanoic acid analogues for use in neuroimaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov Such agents could provide valuable insights into the metabolic pathways of neurotransmitters and aid in the diagnosis and understanding of various neurological disorders. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Biocatalytic Synthetic Routes

The synthesis of specific enantiomers of chiral γ-amino acids like 4-aminopentanoic acid is of significant interest for the pharmaceutical industry. nih.gov Traditional chemical synthesis methods for producing enantiopure 4-aminopentanoic acid often struggle with poor stereoselectivity. nih.govfrontiersin.org This has spurred research into enzymatic and biocatalytic routes, which offer the advantages of high enantioselectivity and environmentally friendly reaction conditions. nih.govfrontiersin.org

A significant breakthrough has been the use of engineered enzymes to produce (R)-4-aminopentanoic acid from levulinic acid (LA), a platform chemical that can be derived from biomass. frontiersin.orgresearchgate.net Researchers successfully engineered a glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) to catalyze this transformation. nih.govfrontiersin.org Through structure-guided protein engineering, a mutant enzyme, EcGDHK116Q/N348M, was developed that can convert levulinic acid into (R)-4-aminopentanoic acid with high efficiency. frontiersin.orgresearchgate.net In a dual-enzyme system coupled with a formate (B1220265) dehydrogenase, this engineered biocatalyst achieved a conversion rate of over 97% with an enantiomeric excess greater than 99%. nih.govfrontiersin.org This sustainable approach uses inexpensive ammonia (B1221849) as the amino donor and generates only inorganic carbonate as a by-product. frontiersin.orgresearchgate.net

Table 1: Performance of Engineered Glutamate Dehydrogenase in (R)-4-Aminopentanoic Acid Synthesis An interactive data table summarizing the key parameters and results of the biocatalytic synthesis.

| Parameter | Value / Description | Source |

|---|---|---|

| Enzyme | Engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) | nih.govfrontiersin.org |

| Substrate | Levulinic Acid (LA) | nih.govfrontiersin.org |

| Product | (R)-4-Aminopentanoic Acid | nih.govfrontiersin.org |

| Conversion Rate | >97% in 11 hours | nih.govfrontiersin.org |

| Stereoselectivity | >99% enantiomeric excess (ee) | nih.govfrontiersin.org |

| Amino Donor | Ammonia (NH₃) | frontiersin.orgresearchgate.net |

| Key Advantage | Sustainable route from biomass-derived substrate with high atom economy. | frontiersin.orgresearchgate.net |

Other biocatalytic strategies have also been explored. (R)-selective amine transaminases can produce (R)-4-aminopentanoic acid with high optical purity, but these reactions often require strategies to shift an unfavorable thermodynamic equilibrium. nih.gov The development of novel carbon-carbon bond-forming enzymes, such as UstD for the synthesis of γ-hydroxy amino acids, further expands the biocatalytic toolbox, suggesting future pathways for creating diverse and functionalized amino acid structures. nih.govchemrxiv.org

In-depth Mechanistic Studies of Biological Interactions and Pathways

The structural similarity of 4-aminopentanoic acid to the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), has made it a subject of neurochemical research. nih.gov Imbalances in the metabolic pathways that link inhibitory (GABA) and excitatory (glutamate) neurotransmission are implicated in numerous psychiatric and neurological disorders. nih.gov

Recent studies have investigated the enantiomers of 4-APA, revealing that they are active in the mouse brain and may function as false GABAergic neurotransmitters. nih.govresearchgate.net Research using mouse cerebral synaptosomes showed that the uptake and release of 4-APA are enantiomer-specific. The (R)-enantiomer demonstrated significantly greater uptake, led to a more substantial reduction in endogenous GABA concentrations, and was released more readily upon membrane depolarization compared to the (S)-enantiomer. nih.gov

Table 2: Comparison of the Neurochemical Activity of 4-APA Enantiomers An interactive data table comparing the observed effects of (R)-4-APA and (S)-4-APA in mouse brain synaptosomes.

| Activity / Property | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid | Source |

|---|---|---|---|

| Synaptosome Uptake | Higher | Lower | nih.gov |

| Reduction of Endogenous GABA | Greater | Lesser | nih.gov |

| Depolarization-Induced Release | Higher | Lower | nih.gov |

| GABA Receptor Interaction | Weak agonist at GABAA α5β2γ2 | Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, GABAB B1/B2; Weak antagonist at GABAA α6β2γ2 | nih.gov |

| Proposed Role | Novel false neurotransmitter of GABA | Active in brain, but with different profile | nih.gov |

These findings suggest that (R)-4-APA in particular may act as a novel false neurotransmitter. Future mechanistic studies are needed to fully elucidate the pathways through which these enantiomers exert their effects. Such research could inform the development of therapies for neurological disorders and explore the potential of these compounds as neuroimaging agents to probe GABAergic system function. nih.gov

Expansion of Applications in Chemical Biology and Theoretical Drug Discovery Initiatives

Chiral γ-amino acids are highly valued as building blocks, or synthons, for creating more complex, biologically active molecules. nih.gov (R)-4-aminopentanoic acid serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. nih.govontosight.ai For instance, it is a precursor for analogues of Gly-Pro-Glu-OH (GPE), a neuroprotective peptide, which are being investigated for the treatment of central nervous system injuries and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov It is also used to synthesize muscarinic M4 receptor agonists. nih.gov

The aminopentanoic acid scaffold appears in the metabolic pathways of existing drugs. The chemotherapy agent Irinotecan is metabolized in the liver into several compounds, including APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), an inactive metabolite. wikipedia.org

A promising avenue of research involves the design of conformationally rigid analogues of aminopentanoic acids to enhance potency and selectivity for specific biological targets. Researchers have synthesized and tested rigid analogues of 4-amino-5-halopentanoic acids as potential inactivators of the enzyme GABA aminotransferase (GABA-AT). researchgate.net The inhibition of GABA-AT is a validated strategy for increasing GABA levels in the brain to treat epilepsy. While some of these rigid analogues were found to be less potent than their flexible counterparts, the research demonstrates a key principle in modern drug design: modifying a core scaffold to constrain its conformation can fine-tune its biological activity. researchgate.net These initiatives in chemical biology and drug discovery continue to expand the utility of the 4-aminopentanoic acid framework, paving the way for new therapeutic agents. ontosight.airesearchgate.net

Q & A

Basic Research Questions

Q. How is 4-Aminopentanoic acid hydrochloride synthesized in laboratory settings?

- Methodology :

- Chemical Hydrolysis : React 5-methyl-2-pyrrolidone with 6N HCl at 110°C for 24 hours, followed by evaporation and trituration in ether to obtain the product (85% yield) .

- Reductive Amination : Use ammonia borane as a hydrogen source in protic solvents to convert levulinic acid derivatives under mild conditions .

- Comparison :

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| Acid Hydrolysis | High temperature, strong acid | 85% | Harsh conditions |

| Reductive Amination | Mild, tunable selectivity | High* | Requires optimization |

| *Exact yield not quantified in provided evidence. |

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- Melting Point : 151°C (pure compound) .

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry for molecular ion peaks and fragmentation patterns .

- Purity Assessment :

- HPLC : Use C18 columns with a mobile phase of phosphate buffer-methanol (70:30) and UV detection at 207 nm. Validate with linearity (1.09–10.90 μg/mL) and recovery rates (99.67–100.1%) .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at room temperature, protected from light and moisture .

- PPE : Lab coat, gloves, and goggles. Use fume hoods to avoid inhalation of dust .

- Decontamination : Clean spills with water and ethanol; dispose of waste per OSHA guidelines .

Advanced Research Questions

Q. How can enzymatic methods improve the synthesis of this compound?

- Catalytic Optimization : Tailor glutamate dehydrogenase (GDH) to catalyze reductive amination of levulinic acid. Adjust pH (6.5–8.0), temperature (30–50°C), and cofactors (NADPH) for enhanced enantioselectivity .

- Advantages :

- Sustainable, mild reaction conditions.

- Avoids toxic reagents (e.g., strong acids) .

Q. How to address discrepancies in reported synthesis yields between chemical and enzymatic routes?

- Critical Factors :

- Substrate Purity : Impurities in levulinic acid reduce enzymatic efficiency .

- Catalyst Stability : Enzymes may denature under prolonged reaction times.

- Resolution :

- Compare kinetic data (e.g., turnover frequency) and optimize reaction time/temperature .

- Use orthogonal analytical methods (e.g., LC-MS) to verify product integrity .

Q. What methodological considerations are critical when developing an HPLC protocol for purity analysis?

- Column Selection : Kromasil C18 (150 mm × 4.6 mm, 5 µm) for optimal resolution .

- Validation Parameters :

| Parameter | Requirement | Example Data |

|---|---|---|

| Linearity | R² ≥ 0.999 | 0.9999 (Y=151.85X) |

| Recovery Rate | 98–102% | 99.67–100.1% |

| Precision (RSD) | <2% | 1.2–1.3% |

Data Contradiction Analysis

- Synthesis Yield Variability : Acid hydrolysis reports 85% yield, while enzymatic methods lack quantitative data. Potential causes include differences in starting material quality or unoptimized enzymatic conditions.

- Analytical Discrepancies : HPLC methods in and use similar columns but vary in mobile phase ratios. Researchers should validate conditions against their specific instrumentation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.